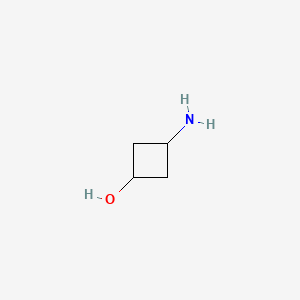
3-Aminocyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminocyclobutanol is a chemical compound with the molecular formula C4H9NO . It is a solid substance .
Synthesis Analysis
There are two synthetic routes to a series of structurally novel kinase inhibitors containing a cis-1,3-disubstituted cyclobutane . The first route utilized the addition of this compound to 1,4-dinitroimidazole 5 as the crucial step in preparing 1 . The second route employed a novel 1,4-addition of 4-nitroimidazole 18 to in situ generated cyclobutenone 17 as the key reaction . This allowed for a stereoselective and shorter synthesis that eliminated the use of potentially explosive 1,4-dinitroimidazole 5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string NC1CC(C1)O . The InChI representation is 1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 87.12 . It is a solid substance .
Wissenschaftliche Forschungsanwendungen
PET Radiotracer in Cancer Evaluation
- Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid (18F-FACBC) in Prostate Cancer : 18F-FACBC, a derivative of 3-Aminocyclobutanol, has been studied for its role in evaluating prostate and other cancers. This PET radiotracer shows common physiologic uptake patterns and can distinguish between benign and malignant processes, which is crucial for accurate diagnosis (Schuster et al., 2014).
- Detection of Recurrent Prostate Carcinoma : Another study highlights the effectiveness of 18F-FACBC PET/CT in detecting recurrent prostate carcinoma, demonstrating higher sensitivity and accuracy compared to other imaging methods (Schuster et al., 2011).
Imaging in Other Cancer Types
- Characterization of Primary Prostate Carcinoma : 18F-FACBC PET radiotracer is also useful in correlating uptake with tumor aggressiveness markers like Gleason score in prostate carcinoma (Schuster et al., 2013).
- Use in Pulmonary Lesions : A study on pulmonary lesions shows that 18F-FACBC PET-CT imaging can help characterize these lesions and differentiate malignant from inflammatory lesions (Amzat et al., 2013).
Synthesis and Chemical Properties
- Efficient Synthesis for VLA-4 Antagonists : The efficient synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones, derived from this compound, offers potential as VLA-4 antagonists, which are significant in medicinal chemistry (Brand et al., 2003).
- Stereoselective Synthesis : Stereoselective synthesis of 2-aminocyclobutanols, a related compound, has been explored, demonstrating the versatility and potential of these compounds in creating structurally diverse molecules (Griesbeck & Heckroth, 2002).
Diagnostic Performance and Reproducibility
- Reproducibility in Prostate Carcinoma : An exploratory analysis found that FACBC PET-CT demonstrates acceptable reproducibility in key background structures and untreated malignant lesions in prostate carcinoma (Odewole et al., 2015).
Transport Mechanism and Cellular Interaction
- Transport Mechanism in Prostate Cancer : A study aimed to clarify the transport mechanism of anti–18F-FACBC in prostate cancer cells, revealing the involvement of specific amino acid transporters and suggesting its potential mechanism in PET imaging for prostate cancer (Okudaira et al., 2011).
Safety and Hazards
The safety information available indicates that 3-Aminocyclobutanol is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
3-aminocyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUZCHOYSPEHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
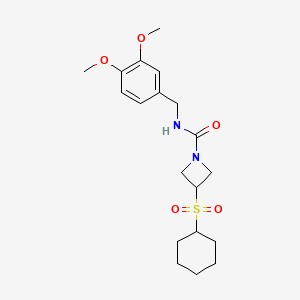
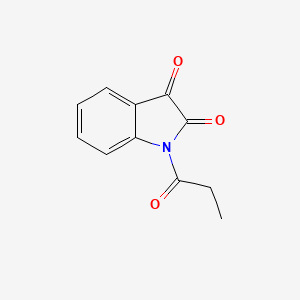
![Ethyl 4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2675232.png)

![2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2675235.png)
![N-Ethyl-N-[2-[2-(4-fluoro-2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2675238.png)
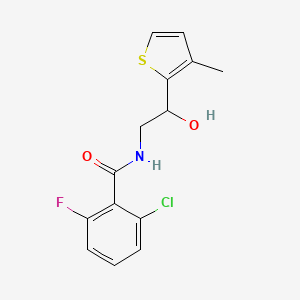
![Ethyl 4-[2-(4-chlorobenzenesulfonyl)acetamido]benzoate](/img/structure/B2675243.png)
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2675244.png)
![8-(2,5-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2675245.png)
![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2675246.png)
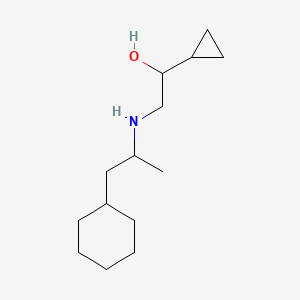
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675249.png)
![(3,4-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2675250.png)
